

Introduction: The Significance of Ethyl 4'-hydroxy-4-biphenylcarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 4'-hydroxy-4-biphenylcarboxylate
Cat. No.:	B1587565

[Get Quote](#)

Ethyl 4'-hydroxy-4-biphenylcarboxylate (CAS No. 50670-76-3) is a pivotal organic compound characterized by a biphenyl scaffold, a structure that imparts both stability and unique reactivity.^[1] As a key intermediate and active ingredient, it finds extensive application in pharmaceuticals, polymer chemistry, and cosmetics.^[1] In drug development, it serves as a foundational component in the synthesis of novel anti-inflammatory and hormonal pathway modulators.^[1] Its utility in polymer science is marked by its ability to enhance thermal stability and UV resistance in specialty polymers.^[1] Furthermore, its antioxidant and UV-filtering properties make it a valuable addition to cosmetic formulations.^[1]

A comprehensive understanding of the physical properties of this compound is paramount for its effective application. These properties govern its behavior during synthesis, purification, formulation, and ultimately, its bioavailability and efficacy in final products. This guide provides a detailed examination of the core physical characteristics of **Ethyl 4'-hydroxy-4-biphenylcarboxylate**, grounded in established experimental protocols and authoritative standards, to support professionals in research and development.

Section 1: Chemical Identity and Core Characteristics

The foundational attributes of a compound are its identity and general physical state. These are summarized below.

Property	Value	Source(s)
CAS Number	50670-76-3	[2] [3]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[2] [3]
Molecular Weight	242.27 g/mol	[2] [3]
IUPAC Name	ethyl 4-(4-hydroxyphenyl)benzoate	[4]
Synonyms	Ethyl 4'-hydroxybiphenyl-4-carboxylate, 4-(4-Ethoxycarbonylphenyl)phenol	[4]
Appearance	White to light yellow solid/powder	[2]
Storage	Sealed in a dry place at room temperature	[2]

Section 2: Thermal Properties

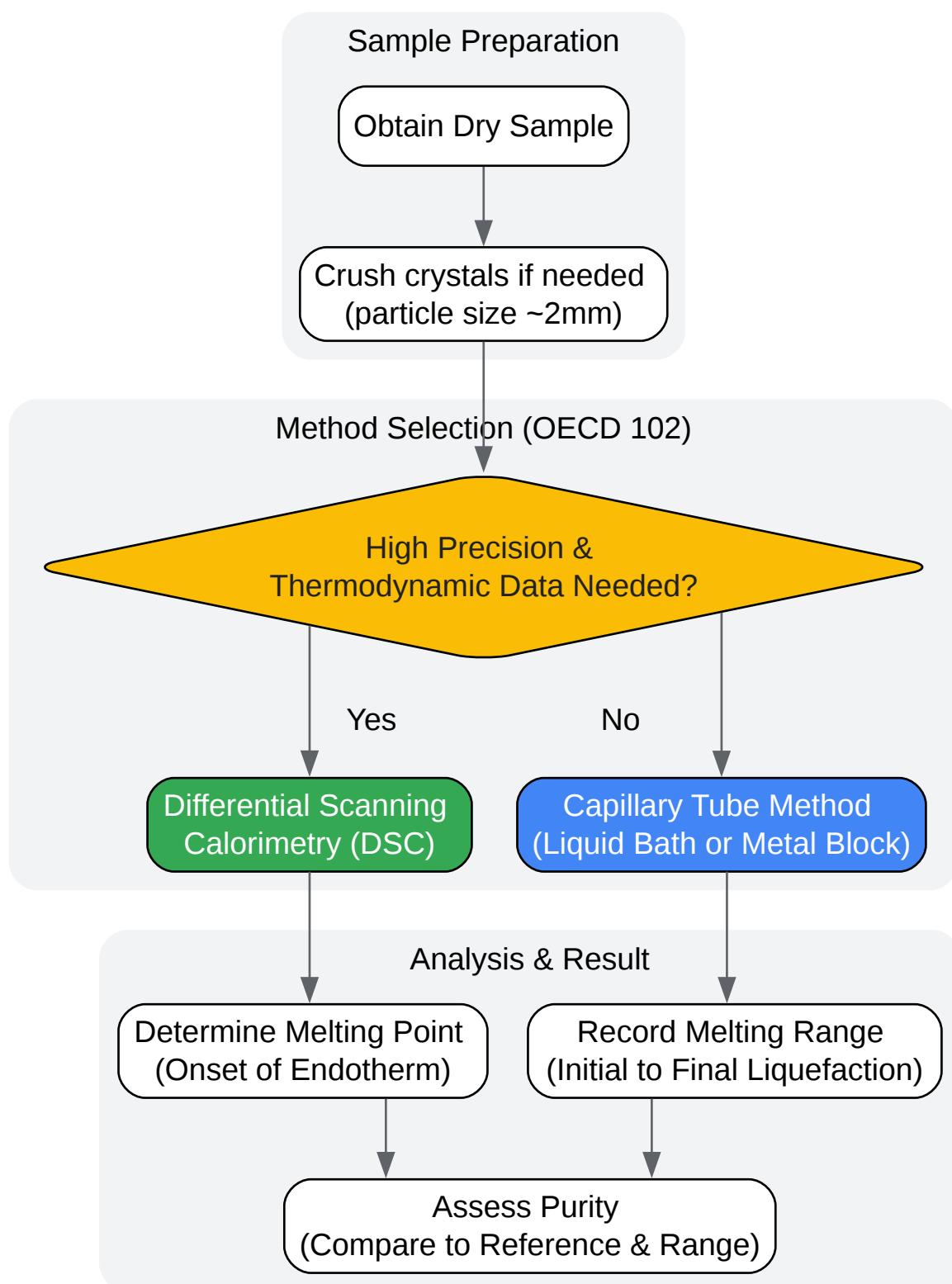
Thermal behavior is critical for determining processing, storage, and stability conditions. The melting point, in particular, is a key indicator of purity.

Property	Value	Type	Source(s)
Melting Point	142-144 °C (decomposes)	Experimental	[3] [5]
Boiling Point	392.0 ± 25.0 °C	Predicted	
Density	1.167 ± 0.06 g/cm ³	Predicted	

Expertise in Practice: Determining Thermal Properties

The melting point is a robust indicator of a compound's purity; impurities typically depress and broaden the melting range. The literature value of 142-144 °C with decomposition suggests that the compound breaks down at its melting point, a critical factor for any process involving

heating.[3][5] While the boiling point and density values are based on computational predictions, they provide useful estimates for process modeling in the absence of experimental data.


Protocol 2.1: Melting Point Determination (OECD Guideline 102)

To ensure accuracy and reproducibility, melting point determination should follow standardized methods, such as those outlined in OECD Guideline 102.[6][7][8] Differential Scanning Calorimetry (DSC) is the preferred method for pharmaceutical applications due to its high precision and ability to provide additional thermodynamic data.[9][10][11][12][13]

Step-by-Step Methodology (DSC):

- Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.
- Sample Preparation: Accurately weigh 1-3 mg of **Ethyl 4'-hydroxy-4-biphenylcarboxylate** into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point (e.g., 25 °C to 160 °C).
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[10] The peak area corresponds to the enthalpy of fusion.

Diagram 2.1: Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for selecting and performing a melting point analysis.

Section 3: Solubility Profile

Solubility is a critical determinant of a drug's formulation strategy, route of administration, and ultimately, its bioavailability. The presence of both a polar hydroxyl group and a large nonpolar biphenyl structure suggests a nuanced solubility profile for **Ethyl 4'-hydroxy-4-biphenylcarboxylate**.^[1]

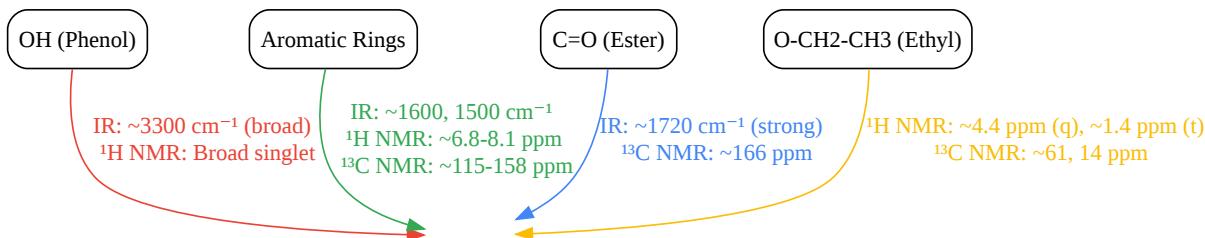
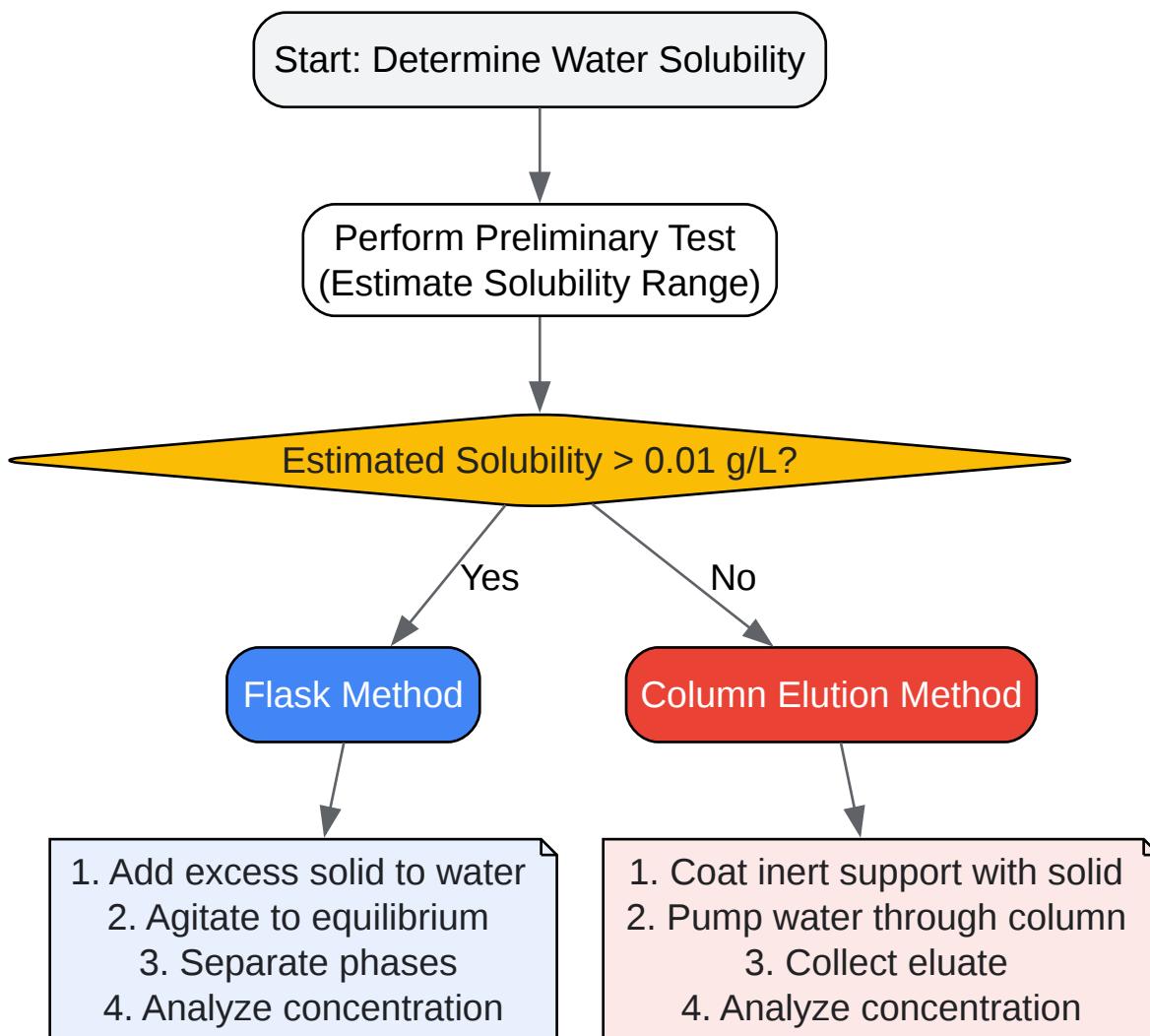
Property	Value	Type	Source(s)
pKa	9.56 ± 0.26	Predicted	
Solubility in DMSO	$\geq 100 \text{ mg/mL}$	Experimental	[14]
Aqueous Solubility	Low (Expected)	Qualitative	
Organic Solvents	Soluble (Qualitative)	Qualitative	[1]
Formulation Solvents	Soluble in systems containing PEG300, Tween-80, Corn Oil	Experimental	[5] [15]

Expertise in Practice: Interpreting Solubility

The predicted pKa of 9.56 suggests the hydroxyl group is weakly acidic, similar to phenol. This implies that the compound's aqueous solubility will increase significantly in basic solutions ($\text{pH} > 10$) due to deprotonation to form the more soluble phenoxide salt.

The high solubility in dimethyl sulfoxide (DMSO) is expected for a compound of this nature and makes it a suitable solvent for preparing stock solutions for in vitro assays.^[14] While systematic quantitative data in other organic solvents is not readily available, its role as a synthetic intermediate implies good solubility in common reaction solvents. For in vivo studies, formulations using co-solvents like PEG300 and surfactants like Tween-80 are effective for administration.^{[5][15]}

Protocol 3.1: Water Solubility Determination (OECD Guideline 105)



This guideline provides two primary methods for determining water solubility: the flask method for substances with solubility $> 10^{-2} \text{ g/L}$ and the column elution method for substances with

lower solubility.[16][17][18][19] Given the large hydrophobic structure, a preliminary test is advised, but the flask method is a robust starting point.

Step-by-Step Methodology (Flask Method):

- System Preparation: Add an excess amount of **Ethyl 4'-hydroxy-4-biphenylcarboxylate** to a known volume of distilled water in a glass-stoppered flask. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C) for a sufficient duration to reach equilibrium. This may take 24-48 hours. Periodic sampling and analysis can be used to confirm that the concentration has plateaued.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration may be required to separate the saturated aqueous phase from the solid. Care must be taken to avoid temperature changes during this step.
- Analysis: Accurately determine the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Express the solubility in units of mass per volume (e.g., g/L or mg/mL).

Diagram 3.1: Decision Tree for Water Solubility Testing (OECD 105)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ethyl 4'-hydroxy-4-biphenylcarboxylate 98 50670-76-3 [sigmaaldrich.com]
- 4. Ethyl 4'-hydroxy-4-biphenylcarboxylate | C15H14O3 | CID 4049156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate | CAS#: 50670-76-3 | 4-O-sulfamoyl-4-biphenyl based compound | InvivoChem [invivochem.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. filab.fr [filab.fr]
- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]

- To cite this document: BenchChem. [Introduction: The Significance of Ethyl 4'-hydroxy-4-biphenylcarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587565#ethyl-4-hydroxy-4-biphenylcarboxylate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com